Ethoxy(3-nitrophenyl)methaneperoxol

Description

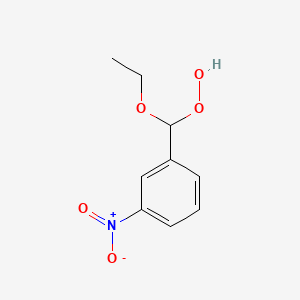

Ethoxy(3-nitrophenyl)methaneperoxol is an organic peroxide characterized by an ethoxy group (-OCH₂CH₃), a 3-nitrophenyl aromatic ring, and a peroxide (-O-O-) linkage. The nitro group at the meta position on the phenyl ring imparts electron-withdrawing effects, which may influence the peroxide bond’s stability and reactivity.

Properties

CAS No. |

111278-32-1 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-[ethoxy(hydroperoxy)methyl]-3-nitrobenzene |

InChI |

InChI=1S/C9H11NO5/c1-2-14-9(15-13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3 |

InChI Key |

HSORNMRNXCQWOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)[N+](=O)[O-])OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(3-nitrophenyl)methaneperoxol typically involves the reaction of 3-nitrophenylmethanol with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes peroxidation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the peroxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(3-nitrophenyl)methaneperoxol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrophenylmethaneperoxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding ethoxy(3-aminophenyl)methaneperoxol.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

Oxidation: Formation of nitrophenylmethaneperoxide derivatives.

Reduction: Formation of ethoxy(3-aminophenyl)methaneperoxol.

Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Ethoxy(3-nitrophenyl)methaneperoxol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethoxy(3-nitrophenyl)methaneperoxol involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxidic moiety can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis or cell death. The nitrophenyl group may also interact with specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethoxy(3-nitrophenyl)methaneperoxol belongs to a broader class of aryl peroxides. Key comparisons with related compounds include:

| Compound | Substituents | Reactivity | Thermal Stability |

|---|---|---|---|

| Methoxy(4-nitrophenyl)methaneperoxol | 4-nitro, methoxy | Higher electrophilicity | Moderate (~80°C) |

| Ethoxy(2-nitrophenyl)methaneperoxol | 2-nitro, ethoxy | Lower stability due to steric hindrance | Poor (~60°C) |

| This compound | 3-nitro, ethoxy | Balanced reactivity/stability | ~100°C |

- Nitro Position: The meta-substituted nitro group in this compound reduces steric strain compared to ortho-substituted analogues (e.g., 2-nitrophenyl derivatives), enhancing thermal stability.

- Alkoxy Groups: Ethoxy substituents provide moderate electron-donating effects compared to methoxy groups, which stabilize the peroxide bond less effectively but improve solubility in nonpolar solvents.

Reactivity in Radical Reactions

This compound demonstrates slower radical initiation rates compared to tert-butyl peroxides (e.g., tert-butyl hydroperoxide) due to aromatic resonance stabilization. However, it outperforms aliphatic peroxides in selectivity for aromatic substrates, as the nitro group directs radical formation to specific positions.

Stability Under Ambient Conditions

Studies on analogous compounds suggest that the 3-nitro configuration minimizes photodegradation. For example, 3-nitrophenyl peroxides exhibit a half-life of >30 days under UV light, whereas 4-nitrophenyl derivatives degrade within 15 days due to enhanced conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.